

Application Notes: Exendin (9-39) in Congenital Hyperinsulinism Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Exendin (9-39)*

Cat. No.: *B145295*

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Introduction

Congenital hyperinsulinism (CHI) is a group of genetic disorders characterized by the inappropriate secretion of insulin from pancreatic β -cells, leading to persistent and often severe hypoglycemia.^{[1][2]} The most common and severe form is caused by inactivating mutations in the genes ABCC8 and KCNJ11, which encode the subunits of the ATP-sensitive potassium (KATP) channel.^{[1][2][3]} In healthy β -cells, this channel links glucose metabolism to insulin secretion; its dysfunction in KATP-HI leads to unregulated insulin release. Current medical therapies are often insufficient, and many patients require a near-total pancreatectomy, which carries significant risks of both persistent hypoglycemia and future insulin-dependent diabetes.^{[3][4]}

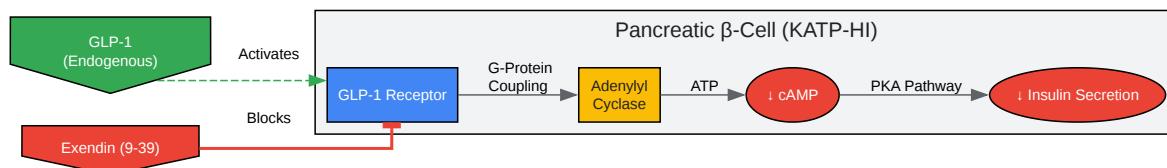
Recent research has identified the glucagon-like peptide-1 (GLP-1) receptor as a promising therapeutic target.^{[3][5]} In KATP-HI, GLP-1 receptor signaling appears to be amplified, contributing to excessive insulin secretion.^[4] **Exendin (9-39)**, a truncated form of exendin-4, is a specific and competitive antagonist of the GLP-1 receptor.^{[1][5][6]} It has been investigated as a potential therapeutic agent to reduce insulin secretion and correct hypoglycemia in CHI.^{[1][4]} The U.S. Food and Drug Administration (FDA) has granted **exendin (9-39)** (also known as avexitide) breakthrough therapy designation for the treatment of CHI.^[4]

Mechanism of Action

In the pancreatic β -cell, GLP-1 binding to its G protein-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).^[5] Elevated cAMP levels, through protein kinase A (PKA)-dependent and independent pathways, potentiate insulin secretion.^[5] In KATP-HI, this pathway remains active and contributes to unregulated insulin release.

Exendin (9-39) acts by competitively blocking the GLP-1 receptor.^[7] Some studies also suggest it may function as an inverse agonist, reducing basal cAMP levels even in the absence of a stimulating ligand.^{[1][8][9]} By antagonizing the GLP-1 receptor, **Exendin (9-39)** reduces intracellular cAMP levels in β -cells, thereby inhibiting insulin secretion and helping to correct hypoglycemia.^{[5][6][9]} This targeted action addresses a key pathophysiological driver in KATP-HI without directly interfering with other cellular processes, offering a potential therapeutic advantage.^[4]

Mechanism of Exendin (9-39) in KATP-HI β -Cells



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Caption: Exendin (9-39) blocks the GLP-1 receptor, reducing cAMP and insulin secretion.

Data Presentation

Table 1: Summary of Clinical Studies with Exendin (9-39) in KATP-HI Patients

Study Population	Exendin (9-39) Dosing Regimen	Key Outcomes	Reference
9 subjects (adolescents & adults) with KATP-HI	Intravenous infusion, escalating dose: 100, 300, and 500 pmol/kg/min, each for 2 hours.	Mean nadir blood glucose and glucose AUC were significantly increased. Insulin-to- glucose ratios were significantly lower.	[3]
16 children (10 months - 15 years) with HI	Intravenous infusion, various regimens including up to 0.6 mg/kg total dose.	Prevented fasting and protein-induced hypoglycemia. Reduced likelihood of hypoglycemia by up to 84%.	[4][10][11]
Neonates and Infants with CHI	Intravenous infusion	Maximum recommended starting dose determined to be 27 mg/kg/day.	[5]

Table 2: Summary of Preclinical Studies with Exendin (9-39)

Model System	Treatment	Key Outcomes	Reference
SUR-1-/ mouse islets	Exendin (9-39)	Decreased cAMP levels and insulin secretion.	[6]
SUR-1-/ mice (in vivo)	Continuous subcutaneous infusion of Exendin (9-39).	Significantly raised fasting blood glucose levels without affecting glucose tolerance or insulin sensitivity.	[3][6]
Isolated islets from neonates with KATP-HI	Exendin (9-39)	Significantly inhibited amino acid-stimulated insulin secretion.	[1][3][6]

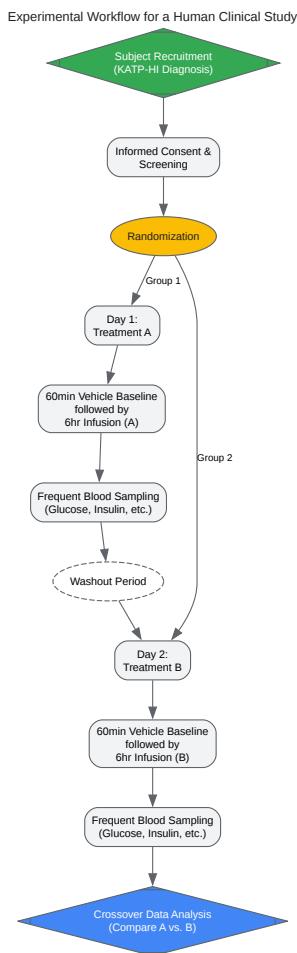
Experimental Protocols

Protocol 1: In Vivo Administration in Human Subjects (Adapted from Clinical Trials)

This protocol is a generalized representation based on published clinical studies and must be adapted and approved by relevant institutional review boards (IRBs) and regulatory bodies (e.g., FDA).[3][11]

- Subject Recruitment: Recruit subjects with a confirmed genetic and clinical diagnosis of KATP hyperinsulinism.[3] Obtain informed consent from parents/guardians and assent from children where appropriate.[11]
- Pre-infusion Screening:
 - Perform a baseline hypersensitivity test with an intradermal injection of a minute dose (e.g., 5 ng) of **Exendin (9-39)**.[11]
 - Obtain baseline chemistry profiles to evaluate liver and kidney function.[11]
 - Subjects should undergo an overnight fast (e.g., 12 hours) prior to infusion.[3]

- Drug Preparation:
 - **Exendin (9-39)** peptide is stored lyophilized at -20°C.[3]
 - For administration, dilute the peptide in 0.9% NaCl and add to 0.25% human serum albumin to a final concentration (e.g., 0.1 mg/mL).[3]
 - Ensure aliquots are tested for sterility and pyrogenicity.[3]
- Infusion Protocol (Crossover Design):
 - On separate days, subjects receive either an intravenous infusion of **Exendin (9-39)** or a vehicle (placebo) control in a randomized, crossover design.[3]
 - Vehicle/Baseline Period: Infuse vehicle (e.g., 0.9% NaCl) for a 60-minute baseline period (time -60 to 0 min).[3]
 - Treatment Period: At time 0, begin the infusion of either **Exendin (9-39)** or vehicle for a total of 6 hours.[3]
 - Dose Escalation Example: Infuse **Exendin (9-39)** at 100 pmol/kg/min for the first 120 minutes, increase to 300 pmol/kg/min from 120 to 240 minutes, and finally to 500 pmol/kg/min from 240 to 360 minutes.[3]
- Monitoring and Sampling:
 - Obtain blood samples at frequent intervals (e.g., every 20-40 minutes) throughout the baseline and infusion periods.[3]
 - Measure blood glucose immediately.
 - Process plasma samples for later analysis of insulin, C-peptide, glucagon, and intact GLP-1.[3]
- Data Analysis: The primary outcome is typically the fasting blood glucose concentration. Secondary outcomes include plasma insulin, insulin-to-glucose ratios, and glucagon levels. [3] Compare the outcomes between the **Exendin (9-39)** and vehicle infusion days.



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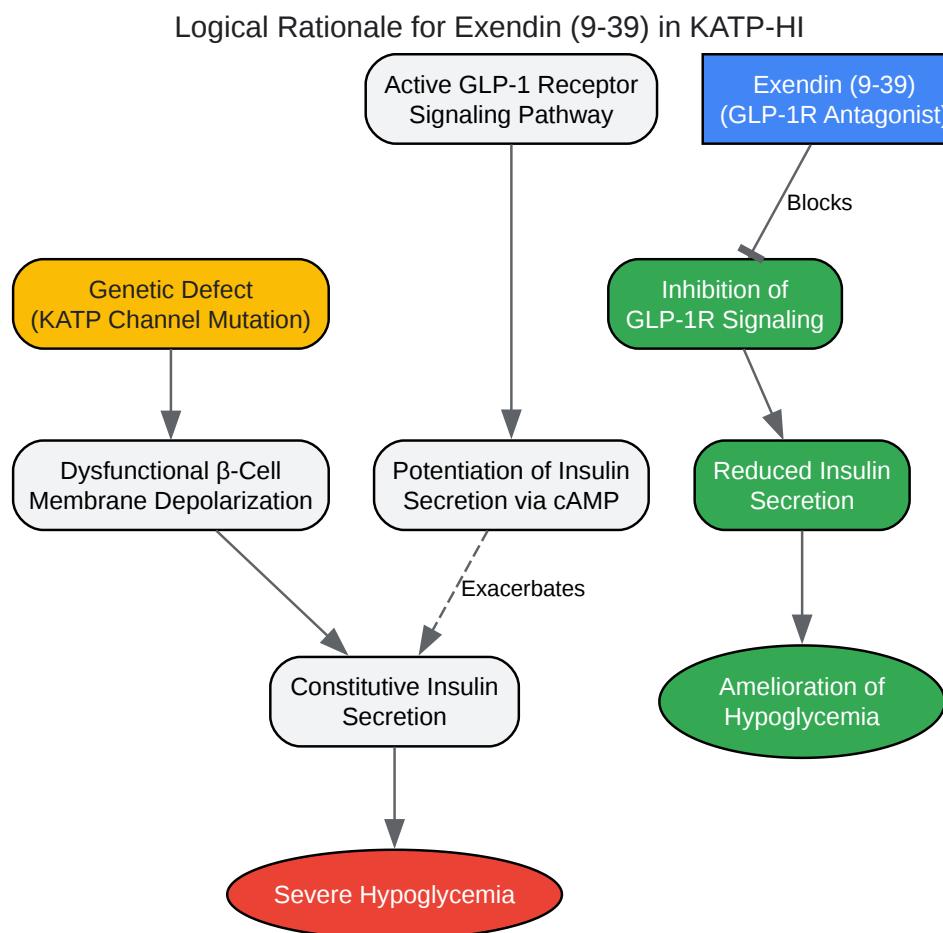
Caption: Crossover study design for evaluating **Exendin (9-39)** in human subjects.

Protocol 2: Ex Vivo Amino Acid-Stimulated Insulin Secretion from Isolated Human Islets

This protocol is for assessing the direct effect of **Exendin (9-39)** on islets isolated from pancreatectomy specimens of neonates with KATP-HI.

- Islet Isolation:
 - Procure pancreatic tissue from surgical specimens under an IRB-approved protocol.[1]
 - Inject the tissue with collagenase (e.g., 0.75% Collagenase P) and digest at 37°C.[1]
 - Manually hand-pick islets under a microscope.[1]

- Islet Culture:
 - Culture isolated islets in a specialized medium (e.g., completed PIM(S) medium) with 5 mmol/L glucose for 2-3 days to allow for recovery.[1]
- Perfusion Assay:
 - Place a batch of cultured islets (e.g., 50-100) into a perfusion chamber.
 - Begin perfusion with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) containing low glucose (e.g., 1 mmol/L).
 - After a stabilization period, switch to a stimulation buffer. The stimulation for KATP-HI islets is typically a physiologic mixture of amino acids, as they show minimal response to glucose.[6]
 - To test the intervention, perform the amino acid stimulation in the presence or absence of **Exendin (9-39)** (e.g., 100 nM).
- Sample Collection and Analysis:
 - Collect perfusate fractions at regular intervals (e.g., every 1-2 minutes).
 - Measure the insulin concentration in each fraction using an appropriate immunoassay (e.g., ELISA).
- Data Analysis:
 - Calculate the total amount of insulin secreted during the basal and stimulated periods for both control and **Exendin (9-39)** treated islets.
 - Compare the fold-increase in insulin secretion upon amino acid stimulation between the two conditions to determine the inhibitory effect of **Exendin (9-39)**.[6]

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Caption: The therapeutic logic for using a GLP-1R antagonist in KATP-HI.

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- To cite this document: BenchChem. [Application Notes: Exendin (9-39) in Congenital Hyperinsulinism Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145295#application-of-exendin-9-39-in-congenital-hyperinsulinism-research>]

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